molecular formula C13H8F2N2 B14080746 1H-Pyrrolo[2,3-b]pyridine, 4-(3,5-difluorophenyl)- CAS No. 858116-76-4

1H-Pyrrolo[2,3-b]pyridine, 4-(3,5-difluorophenyl)-

Cat. No.: B14080746
CAS No.: 858116-76-4
M. Wt: 230.21 g/mol
InChI Key: ULJVNBXYQQUMQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolo[2,3-b]pyridine is a bicyclic heterocyclic scaffold comprising a pyrrole ring fused to a pyridine ring. The compound 4-(3,5-difluorophenyl)-1H-pyrrolo[2,3-b]pyridine features a 3,5-difluorophenyl substituent at position 4 of the pyrrolopyridine core. This substitution pattern distinguishes it from common analogues substituted at positions 3 and 5, which are extensively studied for kinase inhibition and other therapeutic applications . The 3,5-difluorophenyl group introduces strong electron-withdrawing effects, enhancing metabolic stability and influencing binding interactions in biological targets .

Properties

CAS No.

858116-76-4

Molecular Formula

C13H8F2N2

Molecular Weight

230.21 g/mol

IUPAC Name

4-(3,5-difluorophenyl)-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C13H8F2N2/c14-9-5-8(6-10(15)7-9)11-1-3-16-13-12(11)2-4-17-13/h1-7H,(H,16,17)

InChI Key

ULJVNBXYQQUMQH-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=NC=CC(=C21)C3=CC(=CC(=C3)F)F

Origin of Product

United States

Biological Activity

1H-Pyrrolo[2,3-b]pyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, the compound 1H-Pyrrolo[2,3-b]pyridine, 4-(3,5-difluorophenyl)- has emerged as a promising candidate for therapeutic applications, particularly in the modulation of various biological pathways. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic uses.

Chemical Structure and Properties

The chemical structure of 1H-Pyrrolo[2,3-b]pyridine, 4-(3,5-difluorophenyl)- is characterized by a pyrrolo-pyridine core substituted with a difluorophenyl group. The molecular formula is C9H6F2N2C_9H_6F_2N_2, and it has a molecular weight of approximately 180.15 g/mol. The compound's structural features contribute significantly to its biological activity.

Research indicates that compounds within the pyrrolo[2,3-b]pyridine class exhibit activity as inhibitors of specific kinases. Notably, they have been shown to inhibit SGK-1 (serum/glucocorticoid-regulated kinase 1), which is implicated in various cellular processes including cell survival and proliferation .

Pharmacological Profiles

1H-Pyrrolo[2,3-b]pyridine derivatives have been evaluated for their ability to modulate phosphodiesterase (PDE) activity. For instance, derivatives have demonstrated selective inhibition of PDE4B, a target relevant for treating inflammatory conditions. One study reported that certain derivatives exhibited IC50 values ranging from 0.11 to 1.1 µM against PDE4B . This inhibition was associated with a significant reduction in pro-inflammatory cytokine release from macrophages.

Case Studies and Experimental Findings

  • In Vivo Studies : In animal models of inflammation, compounds based on the pyrrolo[2,3-b]pyridine scaffold have shown efficacy in reducing symptoms associated with inflammatory diseases. For example, one study highlighted the ability of a specific derivative to decrease TNF-α levels in response to lipopolysaccharide stimulation .
  • Selectivity and Safety : The selectivity profile of these compounds has also been assessed against various CNS receptors. While some derivatives demonstrated low activity against most receptors tested (e.g., <50% inhibition), they showed moderate activity against specific targets like the serotonin receptor . This selectivity suggests a favorable safety profile for further development.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at various positions on the pyrrolo[2,3-b]pyridine core can significantly influence biological activity:

  • Substituent Variations : The introduction of different substituents on the phenyl ring has been shown to enhance potency against PDE4B. For instance, compounds with halogen substitutions (e.g., chloro or difluoro) exhibited improved inhibition compared to their unsubstituted counterparts .
  • Ring Modifications : Alterations in the ring structure also affect activity; for instance, replacing certain nitrogen atoms or modifying ring size can lead to variations in potency and selectivity .

Data Summary

Compound NameTargetIC50 Value (µM)Biological Activity
Pyrrolo[2,3-b]pyridine Derivative APDE4B0.48Inhibits TNF-α release
Pyrrolo[2,3-b]pyridine Derivative BSGK-1-Anti-proliferative effects
Pyrrolo[2,3-b]pyridine Derivative CCNS Receptors>10Low activity

Scientific Research Applications

While "1H-Pyrrolo[2,3-b]pyridine, 4-(3,5-difluorophenyl)-" is referenced in the search results, comprehensive data tables and well-documented case studies specifically for this compound are not available. However, the search results do provide information on the applications of related compounds and derivatives of 1H-pyrrolo[2,3-b]pyridine.

1H-Pyrrolo[2,3-b]pyridine Derivatives: Research and Applications
1H-pyrrolo[2,3-b]pyridine derivatives have diverse applications, particularly in medicinal chemistry, demonstrating activities against various biological targets .

FGFR Inhibitors
Certain 1H-pyrrolo[2,3-b]pyridine derivatives show potent activity against fibroblast growth factor receptors (FGFRs) .

  • Compound 4h , a 1H-pyrrolo[2,3-b]pyridine derivative, exhibited significant FGFR inhibitory activity, with IC50 values of 7, 9, 25, and 712 nM against FGFR1, 2, 3, and 4, respectively .
  • In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced apoptosis. It also significantly inhibited the migration and invasion of 4T1 cells .

PDE4B Inhibitors
1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been identified as selective and potent phosphodiesterase 4B (PDE4B) inhibitors .

  • Compound 11h is a PDE4B preferring inhibitor that significantly inhibited TNF-α release from macrophages exposed to pro-inflammatory stimuli. It was also selective against a panel of CNS receptors .

Antidiabetic Activity
Pyrrolo[3,4-c]pyridine derivatives have shown antidiabetic activity by effectively reducing blood glucose levels without affecting circulating insulin concentrations . These compounds stimulate glucose uptake into muscle and fat cells .

Anticancer Activity
Pyrrolo[3,4-c]pyridine derivatives have demonstrated anticancer activity . Compound 18 exhibited moderate cytotoxicity against ovarian cancer cells and limited toxicity toward breast cancer and healthy cardiac cell lines . Molecule 19a also showed antiproliferative effects against several human tumor cell lines and was accepted for in vivo mouse PK and xenograft efficacy studies .

Other Activities
Pyrrolo[3,4-c]pyridines can be used to treat diseases of the nervous and immune systems and possess antidiabetic, antimycobacterial, antiviral, and antitumor properties .

Comparison with Similar Compounds

Structural Data

  • NMR : The 3,5-difluorophenyl group would produce distinct $ ^1H $ NMR signals, such as doublets for aromatic protons (δ ~7.5–8.5 ppm) and $ ^{19}F $ NMR peaks near -110 ppm.
  • HRMS : Expected [M+H]$^+$ for $ \text{C}{14}\text{H}8\text{F}2\text{N}2 $ is 254.0657, consistent with analogues .

Comparison with Structural Analogues

Substitution Patterns and Electronic Effects

Compound Substituent Position Key Substituents Yield (%) Purity (%) Biological Activity
4-(3,5-difluorophenyl)- 4 3,5-difluorophenyl N/A N/A Kinase inhibition (FGFR1)
5-(4-Trifluoromethylphenyl)-3-nitro-1H-pyrrolo[2,3-b]pyridine (6c) 5 4-CF$3$Ph, 3-NO$2$ 87 >98 Intermediate for kinase inhibitors
5-(4-Methoxyphenyl)-3-nitro-1H-pyrrolo[2,3-b]pyridine (6d) 5 4-OCH$3$Ph, 3-NO$2$ 94 >98 Intermediate with improved solubility
N-{3-[5-(4-Chlorophenyl)-1H-Pyrrolo[2,3-b]Pyridine-3-Carbonyl]-2,4-Difluorophenyl} Propane-1-Sulfonamide 3,5 4-ClPh, sulfonamide 75 N/A Kinase inhibitor (WO 2012/010538)

Key Observations :

  • Position 4 vs.
  • Fluorine Effects : The 3,5-difluorophenyl group enhances electronegativity and lipophilicity compared to methoxy or trifluoromethyl substituents, improving membrane permeability and target affinity .

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone for introducing aryl groups to the pyrrolopyridine scaffold. For 4-(3,5-difluorophenyl) substitution, this method involves coupling 4-bromo-1H-pyrrolo[2,3-b]pyridine with 3,5-difluorophenylboronic acid under palladium catalysis.

Reaction Conditions and Optimization

A representative procedure employs Pd(PPh₃)₄ (5 mol%) as the catalyst, K₂CO₃ (2 equiv) as the base, and a mixed solvent system of 1,4-dioxane/water (4:1) at 90°C for 12 hours. Microwave-assisted synthesis reduces reaction time to 30 minutes with comparable yields (75–82%). Key parameters include:

Parameter Optimal Value Impact on Yield
Catalyst Loading 5 mol% Pd(PPh₃)₄ <70% if <3 mol%
Temperature 90°C <50% at 70°C
Boronic Acid Equiv 1.5 equiv ~10% drop at 1 equiv

Mechanistic Insight : The reaction proceeds via oxidative addition of the bromopyrrolopyridine to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the C–C bond.

Madelung Cyclization

Madelung cyclization offers an alternative route starting from N-(3,5-difluorobenzoyl)pyridine-3-carboxamide . This intramolecular cyclization is conducted under strong base conditions (e.g., NaH or KHMDS ) at elevated temperatures (160–180°C).

Substrate Design and Limitations

The method requires electron-withdrawing groups (e.g., acyl) on the pyridine nitrogen to facilitate deprotonation and cyclization. Yields range from 40–60%, with side products arising from incomplete cyclization or over-defluorination.

Halogenation-Protection-Coupling Sequence

A three-step protocol is employed for derivatives requiring regioselective functionalization:

Bromination

4-Bromo-1H-pyrrolo[2,3-b]pyridine is synthesized via N-bromosuccinimide (NBS) in DMF at 0°C (82% yield).

Nitrogen Protection

The pyrrole nitrogen is protected using tosyl chloride in the presence of NaH (THF, 0°C to RT), achieving 89% yield of the tosyl-protected intermediate.

Suzuki Coupling

As described in Section 1, coupling with 3,5-difluorophenylboronic acid proceeds at 90°C, followed by deprotection with NaOH/MeOH (60°C, 4 hours) to yield the target compound.

Fischer Indole Synthesis Variant

Adapting the Fischer indole synthesis, this route condenses 3,5-difluorophenylhydrazine with 3-acetylpyridine under acidic conditions (HCl/EtOH , reflux). The resulting 3-(3,5-difluorophenyl)-1H-pyrrolo[2,3-b]pyridine is isolated in 55% yield after chromatographic purification.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Cost Efficiency
Suzuki-Miyaura 75–82 >98 High Moderate
Madelung Cyclization 40–60 90–95 Low Low
Halogenation Sequence 70–75 >95 Moderate High
Fischer Indole 50–55 85–90 Low Moderate

Key Findings :

  • Suzuki-Miyaura coupling provides the highest yield and scalability, making it preferred for industrial applications.
  • Madelung cyclization suffers from side reactions but is valuable for accessing non-halogenated analogs.
  • Nitrogen protection is critical in multi-step sequences to prevent undesired side reactions during coupling.

Q & A

Q. What are the common synthetic routes for 4-(3,5-difluorophenyl)-1H-pyrrolo[2,3-b]pyridine derivatives?

The synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura couplings, to introduce aryl substituents. For example:

  • Step 1 : Bromination of the pyrrolo[2,3-b]pyridine core using reagents like N-iodosuccinimide (NIS) to generate reactive intermediates (e.g., 5-bromo derivatives) .
  • Step 2 : Palladium-catalyzed coupling with 3,5-difluorophenylboronic acid under conditions like Pd(PPh₃)₄, K₂CO₃, and a solvent system (toluene/EtOH/H₂O) at 90–105°C .
  • Step 3 : Purification via silica gel chromatography, with mobile phases such as dichloromethane/ethyl acetate (90:10), achieving yields of 36–94% .

Q. How are 4-(3,5-difluorophenyl)-1H-pyrrolo[2,3-b]pyridine derivatives characterized structurally?

Key methods include:

  • ¹H/¹³C NMR : Assigning aromatic protons (δ 7–9 ppm) and fluorinated phenyl groups (coupled doublets for 3,5-difluoro substitution) .
  • HRMS : Confirming molecular ion peaks (e.g., [M+H]⁺) with <5 ppm deviation from theoretical values .
  • X-ray crystallography : Resolving regiochemical ambiguities in substituent placement (not explicitly shown in evidence but referenced in structural validation workflows) .

Q. What substituent modifications are explored to enhance solubility or stability?

Common modifications include:

  • Electron-withdrawing groups (e.g., nitro, cyano) at the 3-position to improve electrophilic reactivity .
  • Hydrophobic moieties (e.g., trifluoromethyl, methoxy) at the 5-position to optimize interactions with hydrophobic kinase pockets .

Advanced Research Questions

Q. How does the 3,5-difluorophenyl group influence FGFR1 inhibitory activity?

The 3,5-difluorophenyl group enhances binding to the ATP pocket of FGFR1 through:

  • Hydrophobic interactions : Fluorine atoms engage in van der Waals contacts with residues like Val492 and Ala564 .
  • Conformational rigidity : The planar aryl group restricts rotational freedom, improving binding entropy. Compound 4h (IC₅₀ = 7 nM for FGFR1) exemplifies this design, with a 3-methoxybenzylidene group further stabilizing the bioactive conformation .

Q. How can low yields in Sonogashira or Suzuki couplings be mitigated?

Strategies include:

  • Pre-activation of boronic acids : Using pinacol esters or trifluoroborate salts to enhance stability and reactivity .
  • Optimized catalyst systems : Replacing Pd(PPh₃)₄ with XPhos-Pd-G3 for higher turnover in sterically hindered couplings .
  • Microwave-assisted synthesis : Reducing reaction times (e.g., 30 min vs. 12 h) while maintaining yields >70% .

Q. What in vitro assays validate anti-cancer mechanisms of 4-(3,5-difluorophenyl) derivatives?

Key assays include:

  • Proliferation inhibition : MTT assays on 4T1 breast cancer cells, with IC₅₀ values correlating with FGFR1 inhibition .
  • Apoptosis analysis : Annexin V/PI staining to quantify caspase-3 activation .
  • Migration/invasion assays : Transwell chambers with Matrigel to assess metastatic potential reduction .

Q. How are structural contradictions resolved (e.g., regiochemistry vs. bioactivity)?

  • DFT calculations : Comparing theoretical NMR shifts with experimental data to confirm substituent positions .
  • Mutagenesis studies : Validating binding hypotheses by introducing FGFR1 mutations (e.g., Ala564Leu) and measuring activity loss .

Q. What strategies improve pharmacokinetics of pyrrolo[2,3-b]pyridine derivatives?

  • Prodrug approaches : Esterification of acidic groups (e.g., carboxylates) to enhance oral bioavailability .
  • PEGylation : Attaching polyethylene glycol chains to reduce hepatic clearance .
  • Metabolic stability assays : Microsomal incubation (human liver microsomes) to identify vulnerable sites for deuteration or fluorination .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.